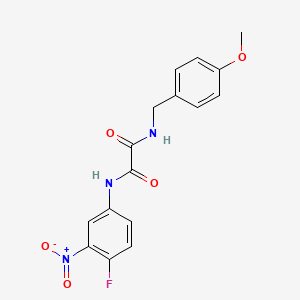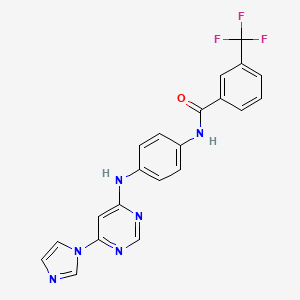
N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide” is a complex organic compound. Based on its name, it contains a fluoro-nitrophenyl group, a methoxybenzyl group, and an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the oxalamide core . The presence of the fluoro, nitro, and methoxy groups would likely have significant effects on the compound’s overall structure due to their electronic and steric properties .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by the functional groups present in its structure . For example, the presence of the nitro group could make the compound more reactive, while the methoxy group could influence its solubility .Wissenschaftliche Forschungsanwendungen
Nucleoside Transport Inhibition
N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide derivatives demonstrate potential as inhibitors of nucleoside transport proteins. For example, analogues replacing the ribose moiety with substituted benzyl groups have shown varying affinities for the nucleoside transport protein ENT1, with certain modifications yielding compounds with low nanomolar affinity. This suggests their utility in designing drugs that require modulation of nucleoside transport for therapeutic effects (R. A. Tromp et al., 2004).
Polymer Science and DNA Interaction
In polymer science, derivatives of N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide have been utilized to create polymers that can switch from cationic to zwitterionic forms upon irradiation with light. These polymers can condense and subsequently release double-strand DNA, indicating their potential in gene delivery and controlled release applications (P. Sobolčiak et al., 2013).
Fluorescence Studies
Derivatives are used in fluorescence studies for the sensitive detection of substances like amino acids, showcasing their potential as fluorogenic reagents. The fluorescence properties of these derivatives make them suitable for analytical applications, including drug testing and biochemical analysis (O. Al-Dirbashi et al., 1998).
Neuroprotective Drug Development
In medicinal chemistry, specific derivatives have shown promise as neuroprotective agents by inhibiting the Na+/Ca2+ exchange in neuronal cells, potentially offering therapeutic benefits for conditions characterized by hypoxia/reoxygenation-induced cell damage (T. Iwamoto & S. Kita, 2006).
Synthesis of Di- and Mono-oxalamides
A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement has been developed. This method provides a high-yielding, operationally simple pathway to anthranilic acid derivatives and oxalamides, which are important in various chemical syntheses (V. Mamedov et al., 2016).
Electrochemical Analysis
The synthesis and characterization of compounds related to N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide have been explored for their potential as corrosion inhibitors and in the development of optical sensors. These studies highlight the versatility of such derivatives in applications ranging from materials science to environmental monitoring (H. Heydari et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O5/c1-25-12-5-2-10(3-6-12)9-18-15(21)16(22)19-11-4-7-13(17)14(8-11)20(23)24/h2-8H,9H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSWJGCVYGBDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2554596.png)
![3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2554597.png)
![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554598.png)





![methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2554608.png)



